molecular formula C14H27NO4Si B1313024 (R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid CAS No. 90776-58-2

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid

Cat. No. B1313024
CAS RN: 90776-58-2
M. Wt: 301.45 g/mol
InChI Key: NNANGMFTFSNDLW-GWOFURMSSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, (2R)-2-[(2S,3S)-3-{(1R)-1-(t-butyldimethylsilyloxy)ethyl}-4-oxoazetidin-2-yl]propionic acid is reacted with 1,1’-carbonyldiimidazole in acetonitrile at 20℃ for 0.5 hours . In the second stage, magnesium mono-p-nitrobenzyl malonate is added and the reaction mixture is stirred at 25 - 35℃ for 18 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-Butyldimethylsilyl (TBDMS) group, an azetidinone ring, and a carboxylic acid group . The TBDMS group is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions involve the formation of the azetidinone ring and the introduction of the TBDMS group .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties that can be inferred from its structure and the available data . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.37 cm/s . Its Log Po/w (iLOGP) is 2.45 . Its water solubility (Log S) is -2.88, indicating that it is soluble .

Scientific Research Applications

Biodegradation and Environmental Fate

This compound and its related ethers are significant in the context of biodegradation and environmental fate. Research indicates that microorganisms in soil and groundwater have the ability to degrade similar ether oxygenates aerobically, utilizing them as carbon and energy sources or through cometabolism with alkanes as growth substrates. The biodegradation of ethers often involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to various intermediates such as tert-butyl acetate, tert-butyl alcohol, and others. The ether structure and slow degradation kinetics are believed to influence cell growth and biomass yields during the biodegradation process. Moreover, genes facilitating the transformation of these ethers have been identified, although their activity and specificity require further characterization. Microorganisms supporting the anaerobic biodegradation of these ethers are not well characterized, but potential for this process has been demonstrated in limited field and laboratory studies. The presence of co-contaminants may impact the biodegradation rates and pathways, either limiting or enhancing the degradation process. Both ETBE-degrading microorganisms and alkane-oxidizing bacteria have been characterized, highlighting their potential in bioaugmentation and biostimulation strategies for the degradation of such compounds in contaminated groundwater (Thornton et al., 2020).

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Oxo-process chemicals, which are structurally related to (R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid, exhibit distinct environmental behaviors. Manufacturing these chemicals involves enclosed equipment, limiting environmental releases mostly to volatilization during use, handling, or transport. They show differences in solubility and volatility, affecting their interaction with soil and sediment. Notably, these compounds are readily biodegradable and demonstrate low toxicity to aquatic life. This information suggests that inadvertent releases of such compounds into the environment would be rapidly biodegraded in soil and water, with minimal threat to aquatic life (Staples, 2001).

Safety And Hazards

The safety information available for this compound indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4Si/c1-8(13(17)18)11-10(12(16)15-11)9(2)19-20(6,7)14(3,4)5/h8-11H,1-7H3,(H,15,16)(H,17,18)/t8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNANGMFTFSNDLW-GWOFURMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)C(C)C(=O)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432351
Record name (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid

CAS RN

90776-58-2
Record name (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90776-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α-methyl-4-oxo-, (αR,2S,3S)
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